3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide
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Overview
Description
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, etc.Scientific Research Applications
Aminopyridines in Neurodegenerative Diseases
Aminopyridines, such as 4-aminopyridine, have a history of application in treating neurodegenerative diseases. These compounds act as potassium channel blockers and have shown efficacy in improving walking disabilities in patients with multiple sclerosis (MS) by restoring conduction in demyelinated axons. The drug fampridine (a sustained-release form of 4-aminopyridine) is under clinical trials for its potential in ameliorating central conduction deficits due to demyelination in both MS and chronic spinal cord injury (Kostadinova & Danchev, 2019; Hayes, 2006).
Benzamides in Pharmacology
Benzamides, particularly those with nitroxyl radicals, have shown promise in pharmacological research. These compounds, through the introduction of a nitroxyl fragment, have demonstrated potential in strengthening biological activity, modifying pharmacological effects, decreasing general toxicity, or increasing selective cytotoxicity. This suggests a role in creating pharmacological agents for the treatment of diseases (Grigor’ev, Tkacheva, & Morozov, 2014).
Heterocyclic Compounds in Organic Synthesis
Research on heterocyclic compounds, such as cyanopyridine derivatives, highlights their significant biological activities, including anticancer, antibacterial, and antifungal effects. The high reactivity of these scaffolds makes them important intermediates in organic synthesis, indicating potential applications in medicinal chemistry (Ghosh et al., 2015).
Safety And Hazards
This involves studying the toxicity of the compound, precautions to be taken while handling it, and first aid measures in case of exposure.
Future Directions
This involves predicting or suggesting further studies that can be done with the compound, based on its properties and reactivity.
properties
IUPAC Name |
3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-14-7-4-12(9-17-14)10-2-1-3-11(8-10)15(19)18-13-5-6-13/h1-4,7-9,13H,5-6H2,(H2,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKAXVWVYBHJRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CN=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718575 |
Source
|
Record name | 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide | |
CAS RN |
1314985-40-4 |
Source
|
Record name | 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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